

Application Notes and Protocols for MurA-IN-2

In Vitro Assay

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Compound of Interest

Compound Name: *MurA-IN-2*

Cat. No.: *B12399184*

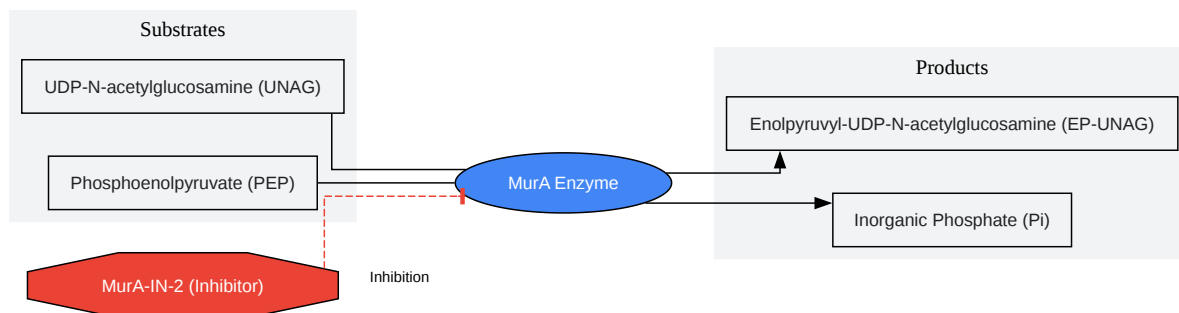
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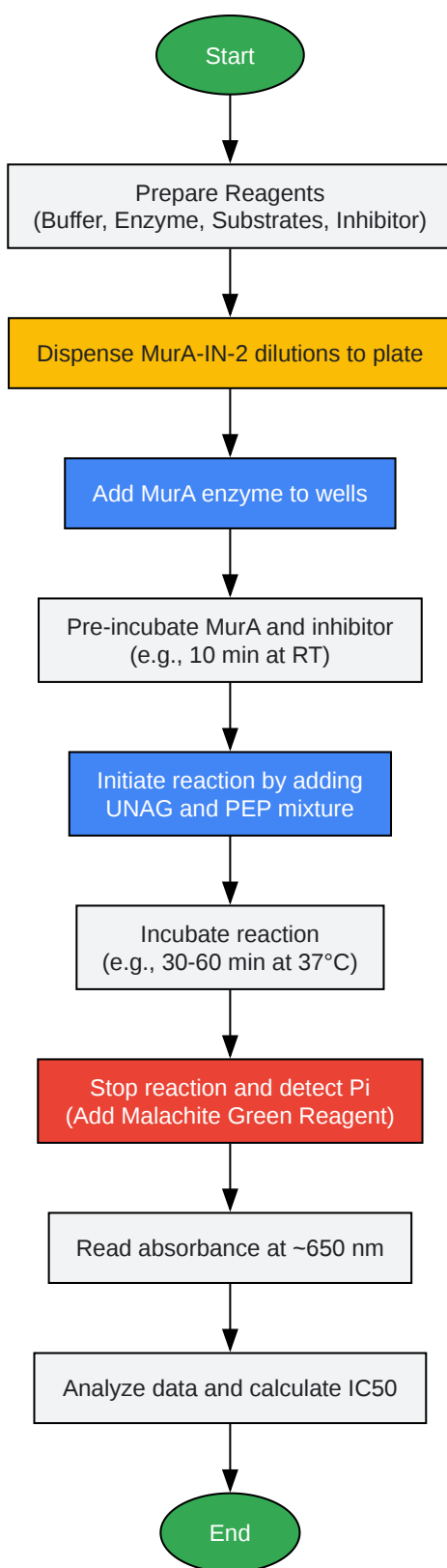
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vitro analysis of MurA inhibitors, using **MurA-IN-2** as a representative compound. The UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the initial cytoplasmic stage of bacterial cell wall biosynthesis, making it an attractive target for novel antibacterial agents.^{[1][2][3][4]} The protocol outlined below is based on a malachite green phosphate assay, which measures the inorganic phosphate (Pi) released during the MurA-catalyzed reaction.^{[1][2][3]}

MurA Catalyzed Reaction

MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).^{[1][2]} This reaction yields enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) and inorganic phosphate.^{[1][2][5]} The enzyme is essential for bacterial viability and is conserved across both Gram-positive and Gram-negative bacteria, with no homologous enzyme in mammals, making it an ideal target for broad-spectrum antibiotics.





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